molecular formula C18H28N2O2 B13596529 3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13596529
M. Wt: 304.4 g/mol
InChI Key: OWGVZERDCWLNBJ-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4,6-trimethylphenyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,4,6-Trimethylphenyl Group: The 2,4,6-trimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable halogenated precursor.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid methyl ester
  • 3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid ethyl ester
  • 3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-12-9-13(2)16(14(3)10-12)15-11-20(8-7-19-15)17(21)22-18(4,5)6/h9-10,15,19H,7-8,11H2,1-6H3

InChI Key

OWGVZERDCWLNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CN(CCN2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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